![molecular formula C15H15N3O3 B1392714 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid CAS No. 1242919-43-2](/img/structure/B1392714.png)
4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid
Overview
Description
“4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid” is an organic compound also known as MPBA. It has a molecular formula of C15H15N3O3 and a molecular weight of 285.3 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid” consists of a morpholinyl group attached to a pyrazinyl group, which is further connected to a benzoic acid group .Physical And Chemical Properties Analysis
“4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the search results.Scientific Research Applications
4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid: A Comprehensive Analysis:
Drug Discovery and Development
This compound shows potential in the field of medicinal chemistry, particularly in drug discovery and development. It has been found to possess growth inhibitory properties for certain bacteria, such as Staphylococcus aureus and Acinetobacter baumannii, including drug-resistant variants . This suggests its potential use as a lead compound for developing new antibacterial agents.
Material Synthesis
The chemical structure of 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid allows it to be used in material synthesis. It can serve as a building block for creating metal–organic frameworks (MOFs), which have applications in gas storage, catalysis, and more .
Mechanism of Action
Mode of Action
Similar compounds have been reported to disrupt bacterial cell membranes . This suggests that 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid might interact with its targets in a similar manner, leading to changes in cell function .
Result of Action
Similar compounds have shown growth inhibitory properties for certain bacteria , suggesting that this compound might have similar effects.
properties
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(20)12-3-1-11(2-4-12)13-14(17-6-5-16-13)18-7-9-21-10-8-18/h1-6H,7-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNLAMCTCPRZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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